molecular formula C8H6BrCl2F B2821273 1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene CAS No. 1341794-09-9

1-(1-Bromoethyl)-2,4-dichloro-5-fluorobenzene

Cat. No. B2821273
CAS RN: 1341794-09-9
M. Wt: 271.94
InChI Key: UCXHQUZROWTLCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoethylbenzene is a compound that has been used in various chemical reactions such as controlled radical polymerization of styrene, asymmetric esterification of benzoic acid, and as an initiator in the synthesis of bromine terminated polystyrene .


Synthesis Analysis

The synthesis of bromoethylbenzene can be achieved by the bromination of toluene under conditions suitable for a free radical halogenation .


Molecular Structure Analysis

The molecule consists of a benzene ring substituted with a bromomethyl group .


Chemical Reactions Analysis

Bromoethylbenzene has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polystyrene .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromoethylbenzene include a molecular weight of 185.061 Da . It is soluble in alcohol, ether, and benzene .

Scientific Research Applications

Electrochemical Fluorination

Studies on the electrochemical fluorination of aromatic compounds, including halobenzenes, have revealed mechanisms for producing various fluorinated compounds. The research indicates that halogenated benzene compounds, including those with bromine and chlorine substituents, can undergo electrochemical transformations to yield fluorinated derivatives. These processes are critical for understanding the reactivity and synthesis pathways of complex fluorinated molecules (Horio et al., 1996).

Organometallic Chemistry

The use of partially fluorinated benzenes as solvents and ligands in organometallic chemistry and catalysis has been extensively studied. These compounds demonstrate unique properties due to the presence of fluorine atoms, which affect their interaction with metal centers. This research is foundational for the development of new catalytic systems and the synthesis of fluorinated molecules (Pike et al., 2017).

Mechanism of Action

The reaction of bromoethylbenzene with hydroxide ions can proceed via nucleophilic substitution. The bromine in the bromoethylbenzene is replaced by an -OH group .

Safety and Hazards

Bromoethylbenzene is classified as a flammable liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(1-bromoethyl)-2,4-dichloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2F/c1-4(9)5-2-8(12)7(11)3-6(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXHQUZROWTLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.